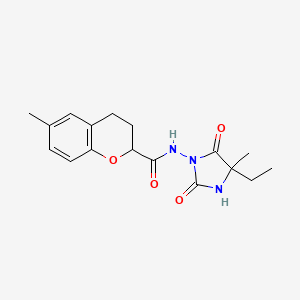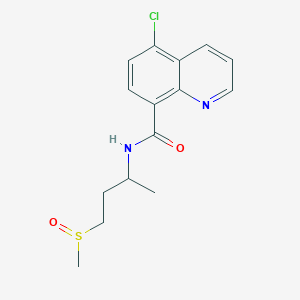![molecular formula C13H25N5O B6971852 2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6971852.png)
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide is a next-generation, water-soluble ligand used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is known for its ability to dramatically accelerate reaction rates while suppressing cell cytotoxicity, making it highly desirable for bio-conjugation in diverse chemical biology experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is typically synthesized through a click chemistry reaction between an azide and an alkyne in the presence of a copper catalyst. The tert-butyl group is introduced to enhance the solubility and stability of the compound. The final step involves the coupling of the triazole ring with N,3-dimethylbutanamide under controlled conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring through the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst .
Common Reagents and Conditions
Reagents: Azides, alkynes, copper(I) catalysts
Conditions: Mild temperatures, aqueous or organic solvents, and controlled pH levels
Major Products
The major product formed from these reactions is a triazole ring, which is a key component in various bio-conjugation and labeling applications .
Wissenschaftliche Forschungsanwendungen
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in CuAAC reactions to facilitate the synthesis of complex molecules.
Biology: Employed in bio-conjugation techniques for labeling biomolecules, enabling the study of cellular processes.
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The compound exerts its effects by acting as a ligand in CuAAC reactions. It coordinates with copper(I) ions to form a stable complex, which then catalyzes the cycloaddition of azides and alkynes to form triazole rings. This reaction is highly efficient and biocompatible, making it suitable for use in living systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Tris(benzyltriazolylmethyl)amine (TBTA)
- Bis(tert-butyltriazolylmethyl)amine (BTTES)
Uniqueness
Compared to similar compounds, 2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide offers higher catalytic efficiency and lower cytotoxicity. Its water solubility and fast reaction kinetics make it particularly advantageous for bio-conjugation applications .
Eigenschaften
IUPAC Name |
2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O/c1-9(2)11(12(19)14-6)15-7-10-8-18(17-16-10)13(3,4)5/h8-9,11,15H,7H2,1-6H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDFPVWNJIGSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)NCC1=CN(N=N1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2,6-dimethylpyridin-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6971778.png)
![2-[2-Chloro-4-[(1-methyl-3-propan-2-ylpyrazol-4-yl)sulfamoyl]phenoxy]acetic acid](/img/structure/B6971779.png)
![4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6971781.png)

![(2R,4R)-N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6971789.png)


![1-(4-Acetylpiperazin-1-yl)-2-[4-(oxolan-3-yl)phenoxy]propan-1-one](/img/structure/B6971806.png)
![1-(5-bromopyridin-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6971813.png)
![4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B6971821.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6971828.png)


